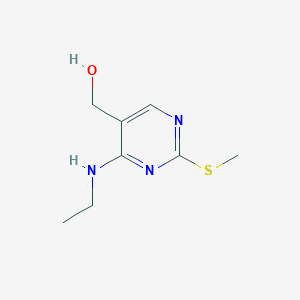
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Overview
Description
“(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol”, also known as α-Ethyl-4-(methylthio)-5-pyrimidinemethanol, is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it, including an ethylamino group, a methylthio group, and a methanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.8±32.0 °C and a predicted density of 1.20±0.1 g/cm3 at 20 °C and 760 Torr. Its pKa is predicted to be 13.09±0.20 .Scientific Research Applications
Parkinson's Disease Research : A study explored the synthesis of a PET agent, [11C]HG-10-102-01, which is derived from a compound structurally similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol. This agent shows potential for imaging LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity : Compounds containing the pyrimidine moiety, similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, have been synthesized and evaluated for their antimicrobial properties. One such study found significant antimicrobial activity against Staphylococcus aureus (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Synthesis of Pyrimidine Derivatives : Research in the field of organic chemistry has focused on synthesizing various pyrimidine-annelated heterocycles, which have applications in medicinal chemistry and drug development. These compounds, including those similar to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, have shown potential in various therapeutic applications (Majumdar, Das, & Jana, 1998).
Chemosensors for Metal Ions : Pyrimidine derivatives have been used in the synthesis of chemosensors for detecting metal ions. A study on naphthoquinone-based chemosensors demonstrated the potential of these compounds in molecular recognition and selective detection of specific metal ions (Gosavi-Mirkute et al., 2017).
Cancer Research : Several pyrimidine derivatives show promising anticancer activity. A study on novel pyrazole derivatives with pyrimidinone moieties, structurally related to (4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol, found these compounds to exhibit higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-9-7-6(5-12)4-10-8(11-7)13-2/h4,12H,3,5H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDOUHFYODXAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1CO)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442071 | |
| Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Ethylamino)-2-(methylthio)pyrimidin-5-yl)methanol | |
CAS RN |
185040-34-0 | |
| Record name | [4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185040-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethylamino-2-methylthio-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
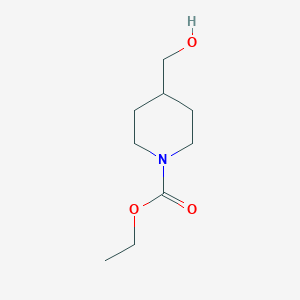
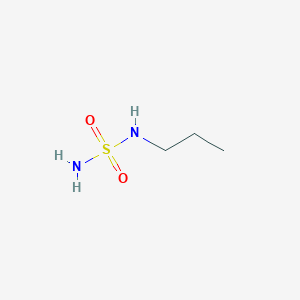
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
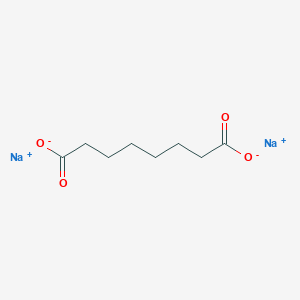

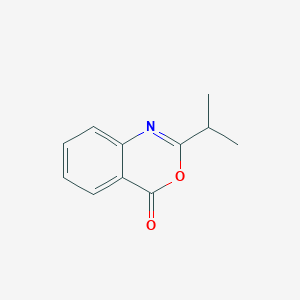
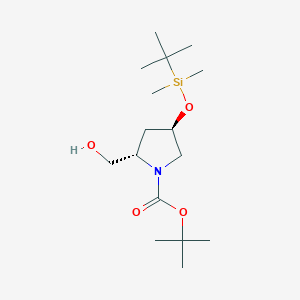
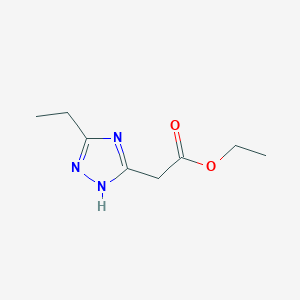


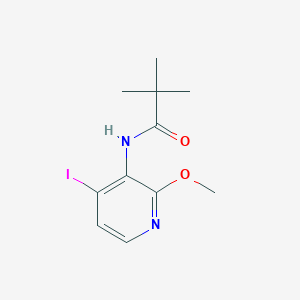
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B180270.png)
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)